molecular formula C21H22N2O2S B11361251 4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11361251
M. Wt: 366.5 g/mol
InChI Key: BIKGFMIIUJXGPR-UHFFFAOYSA-N
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Description

4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the reaction of 4-butoxybenzoyl chloride with 2-phenyl-1,3-thiazol-4-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent, given the known activities of thiazole derivatives.

    Industry: It is used in the development of new materials and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the modulation of inflammatory responses. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activities .

Comparison with Similar Compounds

Similar compounds to 4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug known for its effectiveness against bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Tiazofurin: An antineoplastic drug used in cancer therapy

This compound stands out due to its unique combination of a butoxy group and a thiazole ring, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C21H22N2O2S/c1-2-3-13-25-19-11-9-16(10-12-19)20(24)22-14-18-15-26-21(23-18)17-7-5-4-6-8-17/h4-12,15H,2-3,13-14H2,1H3,(H,22,24)

InChI Key

BIKGFMIIUJXGPR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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